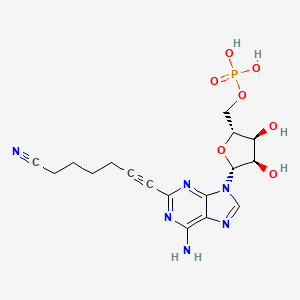
((2R,3S,4R,5R)-5-(6-Amino-2-(6-cyanohex-1-yn-1-yl)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Adenylic acid, 2-(6-cyano-1-hexynyl)-: is a synthetic nucleotide analog It is a modified form of adenosine monophosphate, where the adenosine base is attached to a phosphate group and a ribose sugar, with a cyano-hexynyl group at the 2’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Adenylic acid, 2-(6-cyano-1-hexynyl)- typically involves the following steps:
Starting Material: The synthesis begins with adenosine monophosphate.
Functional Group Introduction: The cyano-hexynyl group is introduced at the 2’ position of the ribose sugar through a series of chemical reactions, including halogenation and subsequent nucleophilic substitution.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano-hexynyl group.
Reduction: Reduction reactions can also occur, potentially converting the cyano group to an amine.
Substitution: The cyano-hexynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is an amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Nucleotide Analog Studies: Used as a model compound to study the behavior of nucleotide analogs in various chemical reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes involved in nucleotide metabolism.
Medicine:
Drug Development: Explored as a potential lead compound for developing new therapeutic agents targeting nucleotide-related pathways.
Industry:
Biochemical Research: Utilized in research settings to study nucleotide interactions and modifications.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Interaction: The compound interacts with enzymes involved in nucleotide metabolism, potentially inhibiting their activity.
Pathways: It may affect pathways related to DNA and RNA synthesis, impacting cellular processes.
Comparación Con Compuestos Similares
Adenosine Monophosphate: The parent compound, lacking the cyano-hexynyl modification.
2’-Fluoro-2’-deoxyadenosine: Another modified nucleotide with a fluorine atom at the 2’ position.
Uniqueness:
Structural Modification: The presence of the cyano-hexynyl group at the 2’ position makes it unique compared to other nucleotide analogs.
Its unique structure offers distinct biochemical properties, making it valuable for specific research applications.
Propiedades
Número CAS |
403731-19-1 |
|---|---|
Fórmula molecular |
C17H21N6O7P |
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-[6-amino-2-(6-cyanohex-1-ynyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H21N6O7P/c18-7-5-3-1-2-4-6-11-21-15(19)12-16(22-11)23(9-20-12)17-14(25)13(24)10(30-17)8-29-31(26,27)28/h9-10,13-14,17,24-25H,1-3,5,8H2,(H2,19,21,22)(H2,26,27,28)/t10-,13-,14-,17-/m1/s1 |
Clave InChI |
XAIXEZHEHYNWQH-IWCJZZDYSA-N |
SMILES isomérico |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C#CCCCCC#N)N |
SMILES canónico |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)C#CCCCCC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Benzyloxy)methyl]oxolan-2-one](/img/structure/B8717412.png)
![1-(3-Methylphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8717420.png)
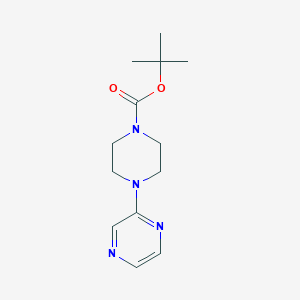
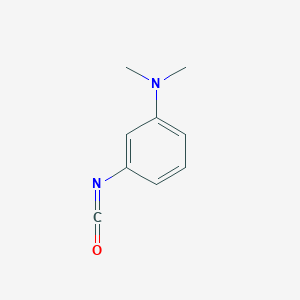

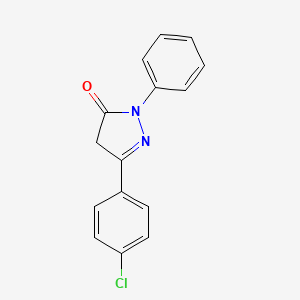
![tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate](/img/structure/B8717485.png)
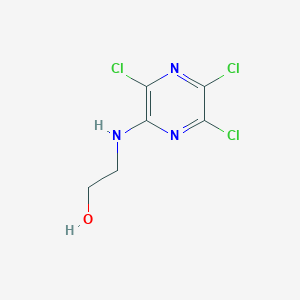

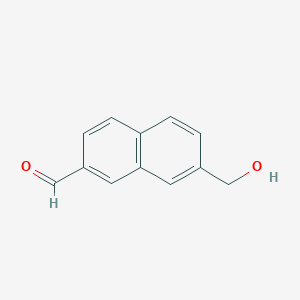
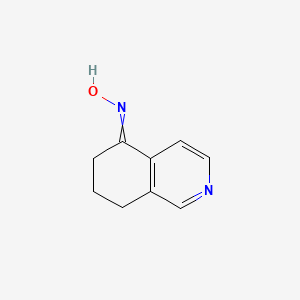
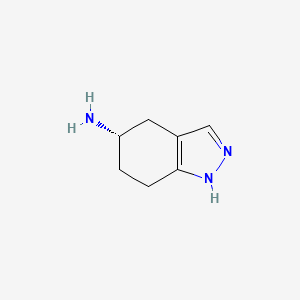
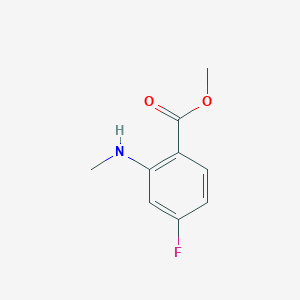
![1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B8717520.png)
